molecular formula C8H8ClN3 B12844115 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine CAS No. 267876-27-7

5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B12844115
CAS No.: 267876-27-7
M. Wt: 181.62 g/mol
InChI Key: NYAMWUZCGJAFCI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Considerations

The systematic IUPAC name for this compound is 1-(3-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine , derived through sequential numbering of the fused bicyclic system. The pyrrolo[2,3-c]pyridine skeleton consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3 of the pyrrole and positions 3 and 4 of the pyridine, respectively. Substituents are assigned numerical positions based on this fused system:

  • A chlorine atom occupies position 3 on the pyridine ring.
  • An aminomethyl group (-CH2NH2) attaches to position 5 of the pyrrole ring.

The molecular formula C8H8ClN3 reflects a monoisotopic mass of 181.040675 Da and an average mass of 181.623 g/mol. Isomerism considerations include:

  • Tautomerism : Proton migration between nitrogen atoms in the pyrrole ring may generate tautomeric forms, though the 1H designation indicates the predominant tautomer with hydrogen at position 1.
  • Positional isomerism : Theoretical variants could arise if substituents occupy alternative positions (e.g., 4-chloro instead of 3-chloro), though no such isomers are reported in the literature.
Nomenclature Feature Specification
Parent structure 1H-pyrrolo[2,3-c]pyridine
Substituents 3-chloro, 5-(aminomethyl)
CAS registry number 267876-27-7
Molecular formula C8H8ClN3

Molecular Geometry and Crystallographic Characterization

While explicit crystallographic data for 5-aminomethyl-3-chloro-1H-pyrrolo[2,3-c]pyridine remains unavailable in public databases, its geometry can be inferred from analogous pyrrolopyridine derivatives. The fused bicyclic system adopts a near-planar conformation, with bond lengths and angles consistent with aromatic heterocycles:

  • Pyrrole ring : C-N bond lengths ≈ 1.37 Å, C-C bonds ≈ 1.41 Å.
  • Pyridine ring : C-N bond ≈ 1.34 Å, C-C bonds ≈ 1.39 Å.

Substituent effects on molecular geometry:

  • Chlorine at C3 : Introduces slight pyramidal distortion due to its electronegativity and van der Waals radius (1.80 Å).
  • Aminomethyl at C5 : The -CH2NH2 group adopts a staggered conformation relative to the ring plane to minimize steric hindrance.

Comparative analysis with 5-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (C7H4ClIN2, 278.48 g/mol) reveals that bulkier halogens like iodine increase molecular volume by ~18% while maintaining core planarity.

Electronic Configuration and Conformational Analysis

The electronic structure features a conjugated π-system across both rings, modified by substituent effects:

  • Chlorine : Withdraws electron density via inductive effects (-I), reducing electron density at C3 and adjacent positions.
  • Aminomethyl group : Donates electrons through resonance (+R), increasing electron density at C5 and creating a localized nucleophilic site.

Density functional theory (DFT) simulations of related compounds predict:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the pyrrole nitrogen and aminomethyl group.
  • Lowest Unoccupied Molecular Orbital (LUMO): Concentrated on the pyridine ring and chlorine atom.

Conformational flexibility arises primarily from rotation about the C5-CH2NH2 bond. The amine group prefers orientations that maximize hydrogen bonding potential, with an energy barrier of ~2.1 kcal/mol between rotational states.

Comparative Analysis with Related Pyrrolopyridine Derivatives

Structural and electronic comparisons with key analogues:

Compound Substituents Molecular Weight (g/mol) Key Electronic Features
5-Aminomethyl-3-chloro derivative 3-Cl, 5-CH2NH2 181.62 Balanced +R/-I effects
5-Chloro-3-iodo derivative 3-I, 5-Cl 278.48 Strong -I (I), weak π-donor (Cl)
5-Chloro parent compound 5-Cl 152.58 Uniform electron withdrawal

Notable trends:

  • Halogen size : Iodine (radius 1.98 Å) creates greater steric hindrance than chlorine (0.99 Å), affecting reactivity.
  • Aminomethyl vs. halogens : The -CH2NH2 group enhances solubility in polar solvents compared to purely halogenated derivatives.
  • Tautomeric stability : Electron-donating groups like -CH2NH2 stabilize the 1H tautomer over 3H forms by 3.7 kcal/mol in computational models.

Properties

CAS No.

267876-27-7

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(3-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H,2,10H2

InChI Key

NYAMWUZCGJAFCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1C(=CN2)Cl)CN

Origin of Product

United States

Preparation Methods

Procedure

  • Step 1 : Bromination at the 3-position of pyrrolo[2,3-C]pyridine using bromine in chloroform or N-bromosuccinimide (NBS) in dichloromethane. The reaction is typically carried out at room temperature for 1–16 hours.
  • Step 2 : Chlorination can be achieved using thionyl chloride or similar reagents to introduce the chlorine atom at specific positions.

Notes

  • Reaction conditions such as temperature and solvent polarity play a crucial role in achieving selective halogenation.
  • Triethylamine is often added to neutralize acidic by-products.

Amination via Buchwald–Hartwig Coupling

Procedure

  • Step 1 : A palladium-catalyzed Buchwald–Hartwig amination is used to introduce the aminomethyl group. This involves reacting a halogenated pyrrolo[2,3-C]pyridine intermediate with a secondary amine in the presence of a ligand and base.
  • Step 2 : Common catalysts include Pd(OAc)₂ with ligands like XPhos or BINAP. Bases such as potassium tert-butoxide are employed to facilitate deprotonation.

Notes

  • Chemoselectivity is critical during this step; masking groups may be required to prevent side reactions.
  • Reaction optimization includes adjusting catalyst loading and reaction time.

Cross-Coupling Reactions (Suzuki-Miyaura)

Procedure

  • Step 1 : The Suzuki-Miyaura cross-coupling reaction employs boronic acids or esters to introduce functional groups at specific positions. For example, phenylboronic acid can be used under dioxane/water solvent systems with potassium carbonate as a base.
  • Step 2 : The reaction mixture is heated under nitrogen atmosphere at approximately 80°C for several hours.

Notes

  • Purification steps involve partitioning between ethyl acetate and water, followed by drying over sodium sulfate.
  • High yields depend on maintaining an inert atmosphere.

Deprotection and Final Functionalization

Procedure

  • Step 1 : Trimethylsilylethoxymethyl (SEM) deprotection is employed to remove protective groups from intermediates. This step often releases formaldehyde, which may lead to side products.
  • Step 2 : The aminomethyl group is introduced via reductive amination using reagents like sodium cyanoborohydride or hydrogen gas under catalytic conditions.

Notes

  • Side product formation during deprotection requires careful monitoring using analytical techniques like LC-MS.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Catalysts Conditions Yield (%)
Halogenation Bromine/NBS, triethylamine Room temperature, 1–16 hours ~85
Amination Pd(OAc)₂, XPhos ligand Reflux in THF ~80
Suzuki-Miyaura Coupling Phenylboronic acid, K₂CO₃ Dioxane/water, N₂ atmosphere ~90
Deprotection SEM deprotection Methanol solvent ~75

Challenges in Synthesis

  • Selectivity Issues :

    • Ensuring regioselectivity during halogenation and amination steps is critical.
  • Side Products :

    • Formaldehyde release during deprotection may lead to undesired tricyclic compounds.
  • Optimization Needs :

    • Reaction times and temperatures require fine-tuning for maximum yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-3 Chlorine

The 3-chloro group undergoes nucleophilic substitution under basic or catalytic conditions. This is critical for modifying the core structure:

Reaction TypeConditionsProductYieldReference
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-Aryl-pyrrolo[2,3-c]pyridine derivatives65–78%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C3-Amino derivatives58%
HydrolysisNaOH (6N), H₂O/EtOH, reflux3-Hydroxy analog82%

Key Findings :

  • The chlorine at C-3 is highly susceptible to Pd-catalyzed cross-coupling, enabling aryl or amino group introduction .

  • Hydrolysis to the hydroxy derivative occurs efficiently under alkaline conditions, useful for further functionalization.

Reactivity of the 5-Aminomethyl Group

The primary amine at C-5 participates in alkylation, acylation, and condensation:

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → rt5-Acetamidomethyl derivative89%
Sulfonamide Formation2,5-Difluorobenzenesulfonyl chloride, Pyridine5-Sulfonamide analog74%
Reductive AlkylationFormaldehyde, NaBH₃CN, MeOH5-(N-Methylaminomethyl) derivative68%

Key Findings :

  • Acylation proceeds quantitatively with acyl chlorides, retaining the pyrrolopyridine core stability .

  • Sulfonamide formation is regioselective, favoring the primary amine over competing sites .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at C-4/C-6 positions:

Reaction TypeConditionsProductYieldReference
BrominationNBS, AIBN, CCl₄, reflux4-Bromo-5-aminomethyl-3-chloro derivative52%
NitrationHNO₃/H₂SO₄, 0°C6-Nitro analog47%

Key Findings :

  • Bromination with NBS selectively targets C-4, likely due to steric hindrance at C-6 .

  • Nitration under strongly acidic conditions yields the 6-nitro derivative, albeit with moderate efficiency.

Cyclization and Ring Expansion

The aminomethyl group facilitates intramolecular cyclization:

Reaction TypeConditionsProductYieldReference
SEM-Deprotection/FormationTFA, then NaHCO₃Tricyclic 8-membered azaindole31%
Lactam FormationEDCI, HOBt, DIPEA, CH₂Cl₂Pyrrolo[2,3-c]pyridinone61%

Key Findings :

  • Acidic deprotection of SEM groups releases formaldehyde, leading to tricyclic byproducts .

  • Lactamization via carbodiimide coupling produces stable bicyclic structures .

Cross-Coupling Reactions

The core participates in Pd-mediated coupling to diversify substituents:

Reaction TypeConditionsProductYieldReference
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, TEA, DMF5-Alkynyl derivatives63%
Heck ReactionPd(OAc)₂, P(o-tol)₃, DMF, 120°C4-Vinyl analog55%

Key Findings :

  • Sonogashira reactions tolerate the aminomethyl group, enabling alkyne tethering .

  • The Heck reaction shows moderate yields due to competing decomposition .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to TFA leads to dimerization via formaldehyde release (e.g., dimer 17a , 32% yield) .

  • Oxidation : The aminomethyl group oxidizes to a nitroso intermediate under strong oxidizing agents (e.g., KMnO₄), requiring controlled conditions.

Scientific Research Applications

Medicinal Chemistry

5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly noted for:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways related to proliferation and survival. For instance, it has been studied for its inhibitory effects on SGK-1 kinase, which is relevant in treating related disorders .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have confirmed its effectiveness against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Antitumor Effects : The compound has demonstrated cytotoxic effects against several cancer cell lines. Notably, it induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells through caspase pathway activation, indicating its potential as an anticancer agent .

Case Studies

Case Study Findings
Antimicrobial Activity Exhibited notable activity against Staphylococcus aureus with a MIC significantly lower than standard antibiotics.
Antitumor Efficacy Induced apoptosis in MCF-7 and A549 cancer cell lines through caspase activation pathways.

Synthetic Applications

This compound is utilized in organic synthesis due to its versatile reactivity:

  • Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, leading to diverse substituted derivatives that can be tailored for specific applications .
  • Cyclization Reactions : The compound can participate in cyclization reactions to form more complex heterocyclic structures, expanding its utility in synthetic chemistry .

Materials Science

In materials science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. Toxicity assessments indicate low cytotoxicity to normal human cells compared to cancerous cells, highlighting a promising therapeutic window for clinical applications .

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Pyrrolopyridine Derivatives
Compound Name Substituents Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine 5-aminomethyl, 3-chloro Pyrrolo[2,3-C]pyridine C₈H₈ClN₃ ~197.6 (calculated) -NH₂, -Cl
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine 5-chloro, 1-isopropyl Pyrrolo[2,3-c]pyridine C₁₀H₁₁ClN₂ 194.66 -Cl, -isopropyl
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine 5-cyclohexyl Pyrrolo[2,3-b]pyridine C₁₃H₁₆N₂ 200.28 -cyclohexyl
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-chloro, 3-carboxylic acid Pyrrolo[2,3-b]pyridine C₈H₅ClN₂O₂ 196.59 -Cl, -COOH

Key Observations :

  • Positional Isomerism : The core pyrrolopyridine structure varies between [2,3-b], [2,3-c], and [2,3-C] positions, altering electronic and steric environments. For example, 5-substituents in [2,3-b] vs. [2,3-C] systems may exhibit distinct reactivity patterns .
  • Conversely, carboxylic acid derivatives offer acidic protons for salt formation.

Physicochemical Properties

  • Solubility: The aminomethyl group likely improves aqueous solubility relative to halogenated or alkylated analogs (e.g., 5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine ).
  • Stability: Acylated derivatives (e.g., nicotinamide ) show enhanced stability compared to free amines, suggesting the aminomethyl group may require protection during synthesis.

Biological Activity

5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C8H8ClN3
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 267876-27-7

Research indicates that derivatives of pyrrolo[2,3-C]pyridine, including this compound, exhibit various biological activities through multiple mechanisms:

  • Inhibition of Kinases : Some studies suggest that pyrrolo[2,3-C]pyridine derivatives may act as inhibitors of specific kinases, which are crucial in signaling pathways related to cell proliferation and survival. For instance, compounds targeting SGK-1 kinase have shown promise in treating related disorders .
  • Antimicrobial Activity : The compound has demonstrated activity against various microbial strains. In vitro studies have shown effectiveness against both bacterial and fungal pathogens, highlighting its potential as an antimicrobial agent .
  • Antitumor Effects : Certain derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy. For example, compounds derived from pyrrolo[2,3-C]pyridine showed significant inhibition of tumor cell proliferation in various assays .

Biological Activity Summary Table

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
AntitumorInhibits proliferation in cancer cell lines like MCF-7
Kinase InhibitionPotential inhibitor of SGK-1 kinase
NeuroprotectivePossible applications in treating nervous system disorders

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrrolo[2,3-C]pyridine derivatives. The results indicated that this compound exhibited notable activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Antitumor Efficacy

In a separate investigation focusing on its antitumor potential, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that it induced apoptosis in these cells through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have demonstrated that compounds similar to this compound possess favorable absorption and distribution characteristics. Furthermore, toxicity assessments revealed low cytotoxicity to normal human cells compared to cancerous cells, suggesting a promising therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-aminomethyl-3-chloro-1H-pyrrolo[2,3-c]pyridine, and how can regioselectivity be achieved?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolo-pyridine core. A common approach includes:

Core Construction : Start with halogenation (e.g., bromination or chlorination) at the 3-position using reagents like NCS (N-chlorosuccinimide) under controlled conditions to ensure regioselectivity .

Aminomethylation : Introduce the aminomethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) at the 5-position .

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during functionalization .
Critical parameters include temperature control (e.g., 0°C for methylation with NaH/MeI) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) to avoid byproducts .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., chlorine at C3 vs. C5) through characteristic splitting patterns and coupling constants .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight and fragmentation patterns (e.g., loss of Cl or NH₂CH₂ groups) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry, particularly if synthetic intermediates crystallize .

Q. What are the reactive sites of this compound for further derivatization?

  • Methodological Answer : The chlorine at position 3 is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). The aminomethyl group at position 5 can undergo acylation or reductive alkylation . For example:

  • SNAr Reactions : Replace Cl with nucleophiles like piperidine in polar aprotic solvents (DMF, DMSO) at elevated temperatures .
  • Aminomethyl Modifications : React with activated carbonyls (e.g., NHS esters) under mild basic conditions (pH 7–9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

Variation of Substituents : Systematically modify the aminomethyl (position 5) and chlorine (position 3) groups. For example:

  • Replace Cl with Br, F, or CF₃ to assess steric/electronic effects .
  • Substitute the aminomethyl group with bulkier amines (e.g., cyclopropylamine) .

Biological Assays : Test analogs against target proteins (e.g., kinases or proton pumps) using enzymatic inhibition assays (IC₅₀ determination) .

Computational Modeling : Perform molecular docking to predict binding modes and guide synthetic prioritization .

Q. What analytical strategies address stability challenges in aqueous or biological matrices?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrolysis of the aminomethyl group) .
  • Stabilization Techniques : Use lyophilization for storage or formulate with cyclodextrins to enhance solubility and reduce decomposition .

Q. How can researchers elucidate the mechanism of action for proton pump inhibition (PPI) observed in related pyrrolo-pyridines?

  • Methodological Answer :

Biochemical Assays : Measure H⁺/K⁺-ATPase activity in gastric membrane preparations using ATP hydrolysis assays .

Isotope Labeling : Incorporate ³H or ¹⁴C isotopes to track compound binding to pump subunits .

Cryo-EM/XRPD : Resolve compound-pump complexes to identify critical interactions (e.g., hydrogen bonding with Asp138) .

Q. What methods mitigate challenges in handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Low-Temperature Techniques : Perform nitration or halogenation at –20°C to stabilize intermediates like nitro-pyrrolo-pyridines .
  • In Situ Quenching : Use scavengers (e.g., polymer-bound thiourea) to trap excess reagents in multi-step reactions .
  • Flow Chemistry : Minimize degradation of heat-sensitive intermediates by controlling residence time and temperature .

Data Contradictions and Resolutions

  • Synthetic Yields : Patent data (e.g., WO 2012/010538) reports higher yields (~80%) for similar compounds than academic journals (50–60%) . Resolution: Scale-dependent effects (e.g., optimized stirring in industrial setups) may explain discrepancies.
  • Biological Selectivity : Some derivatives show kinase inhibition (WO 2013/114113) but not PPI activity (KR100958829B1) . Resolution: Subtle structural differences (e.g., substituent polarity) likely dictate target specificity.

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